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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B15576088 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the published findings on ACP-5862, the major active metabolite of the

Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib. The performance of acalabrutinib,

inclusive of ACP-5862's contribution, is compared with alternative BTK inhibitors, supported by

available experimental data.

ACP-5862 is a significant, pharmacologically active metabolite of acalabrutinib, contributing to

its overall clinical efficacy.[1][2] Independent verification of the initial preclinical findings on

ACP-5862 is not extensively available in published literature; the primary characterization has

been presented in studies related to the development of acalabrutinib. However, the clinical

performance of acalabrutinib, which is intrinsically linked to the activity of ACP-5862, has been

rigorously evaluated in head-to-head clinical trials against other BTK inhibitors, providing a

basis for independent assessment of its therapeutic value.

Comparative Performance of BTK Inhibitors
The clinical efficacy and safety of acalabrutinib have been compared with the first-generation

BTK inhibitor ibrutinib and the second-generation inhibitor zanubrutinib in patients with chronic

lymphocytic leukemia (CLL). These studies provide indirect but robust verification of the clinical

activity of the acalabrutinib therapeutic entity, which includes ACP-5862.
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Endpoint
Acalabrutinib vs. Ibrutinib
(ELEVATE-RR trial)

Acalabrutinib vs.
Zanubrutinib (Indirect
Comparisons)

Progression-Free Survival

(PFS)

Non-inferior to ibrutinib in

previously treated CLL.

A network meta-analysis of

three clinical trials (ELEVATE-

RR, ALPINE, and ASCEND)

suggested that zanubrutinib

led to statistically significant

improvements in PFS

compared with acalabrutinib.

Overall Response Rate (ORR) -

Indirect comparisons have

shown numerical trends, but

no statistically significant

difference in ORR between

zanubrutinib and acalabrutinib.

Complete Response (CR) -

A trend in favor of zanubrutinib

versus acalabrutinib for CR

was noted in an indirect

comparison, though it did not

reach statistical significance.
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Adverse Event
Acalabrutinib vs. Ibrutinib
(ELEVATE-RR trial)

Acalabrutinib vs.
Zanubrutinib (Indirect
Comparisons & Clinical
Experience)

Atrial Fibrillation

Significantly lower incidence

with acalabrutinib (9.4%)

compared to ibrutinib (16%).

Both acalabrutinib and

zanubrutinib are generally

considered to have a better

cardiac safety profile than

ibrutinib. Direct head-to-head

trial data comparing

acalabrutinib and zanubrutinib

is limited, but both show lower

rates of atrial fibrillation than

ibrutinib.

Hypertension

Less common with

acalabrutinib (9.4%) compared

to ibrutinib (23.2%).

Both second-generation

inhibitors are associated with

lower rates of hypertension

compared to ibrutinib.

Bleeding -

Bleeding risk is a class effect

for BTK inhibitors. Some

expert opinions suggest a

slight trend of higher bleeding

incidence with ibrutinib.

Other Common Adverse

Events
-

Ibrutinib is more commonly

associated with arthralgias,

rash, and muscle cramps.

Treatment Discontinuation due

to Adverse Events

Lower in the acalabrutinib

group (14.7%) compared to

the ibrutinib group (21.3%).

-

Pharmacological Profile of ACP-5862
Based on the primary characterization studies, ACP-5862 is a potent and selective covalent

inhibitor of BTK.
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Parameter ACP-5862 Acalabrutinib

BTK Inhibition (IC50)

Approximately 2-fold less

potent than acalabrutinib in

biochemical assays.

Potent BTK inhibitor.

Kinase Selectivity

Similar high kinase selectivity

profile to acalabrutinib. Both

are more selective for BTK

compared to ibrutinib and

zanubrutinib.

Highly selective for BTK.

Mechanism of Action
Covalent irreversible binding to

Cys481 in the BTK active site.

Covalent irreversible binding to

Cys481 in the BTK active site.

Pharmacokinetics

Higher systemic exposure (2-

to 3-fold higher AUC) and

longer half-life than

acalabrutinib.

Rapidly absorbed and

eliminated.

Experimental Protocols
Detailed methodologies for the key experiments used to characterize ACP-5862 and other BTK

inhibitors are outlined below.

LanthaScreen™ Eu Kinase Binding Assay for BTK IC50
Determination
This assay is designed to measure the affinity of an inhibitor for a kinase. It is based on the

displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by

the test compound.

Reagent Preparation: Prepare a dilution series of the test compound (e.g., ACP-5862).

Prepare a solution containing the BTK enzyme and a europium-labeled anti-tag antibody.

Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.

Assay Procedure: In a 384-well plate, add the test compound dilutions. Add the

kinase/antibody mixture to all wells. Add the tracer solution to initiate the binding reaction.
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Incubate at room temperature for a specified time (e.g., 60 minutes).

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-

resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured at two

wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis: Calculate the emission ratio of the acceptor to donor signals. Plot the

emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal

dose-response curve to determine the IC50 value, which represents the concentration of the

inhibitor that causes 50% displacement of the tracer.

KINOMEscan® Kinase Selectivity Profiling
This platform assesses the selectivity of a compound by measuring its binding to a large panel

of kinases.

Assay Principle: The assay is a competition binding assay. Kinases are tagged with DNA,

and a ligand specific for the kinase is immobilized on a solid support. The test compound is

incubated with the kinase and the immobilized ligand.

Measurement: If the test compound binds to the kinase, it prevents the kinase from binding

to the immobilized ligand. The amount of kinase remaining in solution is quantified using

quantitative PCR (qPCR) of the DNA tag.

Data Analysis: The results are typically reported as the percentage of the kinase that remains

bound to the immobilized ligand in the presence of the test compound, compared to a

control. A lower percentage indicates stronger binding of the compound to the kinase.

Dissociation constants (Kd) can also be determined from dose-response curves.

BTK Occupancy Assay in Peripheral Blood Mononuclear
Cells (PBMCs)
This assay measures the extent to which a BTK inhibitor is bound to its target in cells.

Sample Collection and Processing: Collect whole blood from subjects at various time points

after drug administration. Isolate PBMCs using density gradient centrifugation.
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Cell Lysis: Lyse the isolated PBMCs to release the intracellular contents, including BTK.

Occupancy Measurement: An ELISA-based method is commonly used. A plate is coated with

an anti-BTK antibody. The cell lysate is added to the wells. A biotinylated probe that

covalently binds to the unoccupied BTK active site is then added. The amount of bound

probe is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent

substrate.

Data Calculation: The percentage of BTK occupancy is calculated by comparing the signal

from the test sample to that of a pre-dose sample (representing 0% occupancy) and a

sample saturated with the inhibitor (representing 100% occupancy).

B-Cell Activation Assay (CD69 Expression)
This assay evaluates the functional consequence of BTK inhibition by measuring the

suppression of B-cell activation.

Cell Stimulation: Isolate PBMCs or use whole blood. Stimulate B cells with an activating

agent, such as anti-IgM or anti-IgD antibodies, in the presence of various concentrations of

the BTK inhibitor.

Staining: After an incubation period, stain the cells with fluorescently labeled antibodies

against B-cell markers (e.g., CD19) and the activation marker CD69.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Gate on the B-cell

population (CD19-positive cells) and measure the percentage of these cells that are

expressing CD69.

Data Analysis: Plot the percentage of CD69-positive B cells against the inhibitor

concentration to determine the EC50, the concentration of the inhibitor that causes 50%

inhibition of B-cell activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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